(Benzyloxy)trichlorosilane
CAS No.:
Cat. No.: VC15944076
Molecular Formula: C7H7Cl3OSi
Molecular Weight: 241.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7Cl3OSi |
|---|---|
| Molecular Weight | 241.6 g/mol |
| IUPAC Name | trichloro(phenylmethoxy)silane |
| Standard InChI | InChI=1S/C7H7Cl3OSi/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | CQHRLQSINOEERO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CO[Si](Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
(Benzyloxy)trichlorosilane is defined by its molecular formula , which combines a trichlorosilyl () group with a benzyloxy () moiety . While its density, melting point, and boiling point remain undocumented in publicly available literature, its structural reactivity is well-established. The compound’s trichlorosilyl group confers high electrophilicity, facilitating nucleophilic substitution reactions, while the benzyloxy group provides steric bulk and potential for further functionalization.
Table 1: Key Chemical Properties of (Benzyloxy)trichlorosilane
| Property | Value |
|---|---|
| CAS Number | 18141-27-0 |
| Molecular Formula | |
| Molecular Weight | 241.57438 g/mol |
| Purity (Commercial) | 97% |
Synthesis and Reaction Mechanisms
Pyrolytic Generation of Dichlorosilanone
A pivotal reaction pathway involves the pyrolysis of (Benzyloxy)trichlorosilane at 500–620°C, which generates dichlorosilanone () . This intermediate inserts into Si–O bonds of cyclosiloxanes such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), forming functionalized cyclosiloxanes with groups . For example:
This reaction is critical for synthesizing chlorinated siloxanes used in specialty polymers and coatings.
Functionalization of Cyclosiloxanes
Chernyshev et al. demonstrated that dichlorosilanone derived from (Benzyloxy)trichlorosilane selectively modifies cyclosiloxanes, yielding products with enhanced thermal stability and reactivity . The insertion mechanism proceeds via cleavage of the Si–O bond in D3/D4, followed by recombination with . These products serve as precursors for cross-linked silicones and hybrid organic-inorganic materials.
Applications in Materials Science
Precursor for Functionalized Siloxanes
(Benzyloxy)trichlorosilane is employed to synthesize α,ω-difunctionalized linear dimethylsiloxanes, which are pivotal in creating tailored silicones for medical devices and hydrophobic coatings . Yoshino et al. utilized similar chlorosilanes to produce siloxanes with definite chain lengths via ring-opening reactions, highlighting the compound’s role in precision polymer synthesis .
Hybrid Organic-Silicon Materials
The benzyloxy group in (Benzyloxy)trichlorosilane enables covalent bonding with organic matrices, facilitating the development of hybrid materials. For instance, its integration into polyarylacetylene frameworks enhances mechanical strength and thermal resistance, as reported in studies on carborane-siloxane copolymers .
Future Research Directions
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Physicochemical Property Characterization: Experimental determination of density, boiling point, and thermal stability.
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Toxicological Profiling: Systematic studies on acute and chronic exposure risks.
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Advanced Material Synthesis: Exploration of its utility in photoresists and semiconductor coatings.
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